molecular formula C12H12ClNO2S2 B10962251 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

Cat. No.: B10962251
M. Wt: 301.8 g/mol
InChI Key: GKCCGVTXUFPFLT-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a thiophen-2-ylmethyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with thiophen-2-ylmethanamine to form the intermediate, which is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-(2-chlorophenyl)-N-(phenylmethyl)methanesulfonamide: Lacks the thiophen-2-yl group, resulting in different reactivity and applications.

    1-(2-bromophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide: The bromine atom can lead to different substitution reactions compared to the chlorine atom.

    1-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide: The position of the thiophene group affects the compound’s reactivity and binding properties.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

InChI

InChI=1S/C12H12ClNO2S2/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-7,14H,8-9H2

InChI Key

GKCCGVTXUFPFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=CS2)Cl

Origin of Product

United States

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